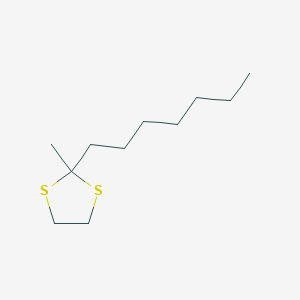
1,3-Dithiolane, 2-heptyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2-heptyl-2-methyl- is an organic compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3 The specific compound, 2-heptyl-2-methyl-1,3-dithiolane, has a heptyl group and a methyl group attached to the second carbon of the dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes are typically synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol or 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 2-heptyl-2-methyl-1,3-dithiolane, the synthesis involves the reaction of a suitable carbonyl compound with 2-heptyl-2-methyl-1,3-dithiolane under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3, and peracids are commonly used for oxidation reactions.
Reducing Agents: NaBH4, LiAlH4, and Zn/HCl are typical reducing agents for 1,3-dithiolanes.
Nucleophiles: Organolithium reagents, Grignard reagents, and amines are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
科学的研究の応用
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, have several applications in scientific research:
Chemistry: Used as protecting groups for carbonyl compounds and in the synthesis of complex molecules.
Biology: Studied for their potential as enzyme inhibitors and in the development of bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1,3-dithiolanes involves the interaction of the sulfur atoms with various molecular targets. The sulfur atoms can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
1,3-Dithiolanes are similar to 1,3-dithianes, which also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms. Compared to 1,3-dithianes, 1,3-dithiolanes are generally more reactive due to the presence of the sulfur atoms at adjacent positions, which can lead to increased ring strain and reactivity .
List of Similar Compounds
1,3-Dithiane: A six-membered ring with sulfur atoms at positions 1 and 3.
2-Ethyl-2-methyl-1,3-dithiolane: A similar compound with an ethyl and a methyl group attached to the second carbon of the dithiolane ring.
2,2-Dimethyl-1,3-dithiolane: A compound with two methyl groups attached to the second carbon of the dithiolane ring.
特性
CAS番号 |
147777-28-4 |
|---|---|
分子式 |
C11H22S2 |
分子量 |
218.4 g/mol |
IUPAC名 |
2-heptyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3-10H2,1-2H3 |
InChIキー |
VTRIENSAJQYGFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1(SCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
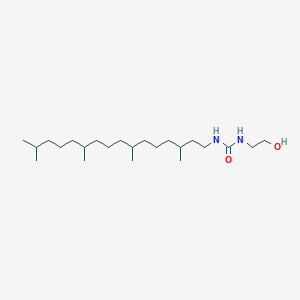
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
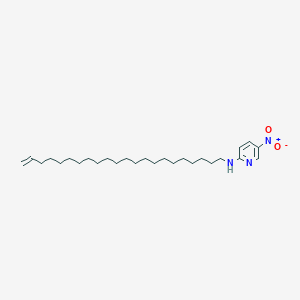
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
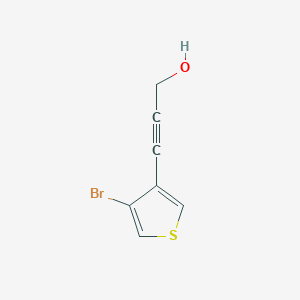

![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
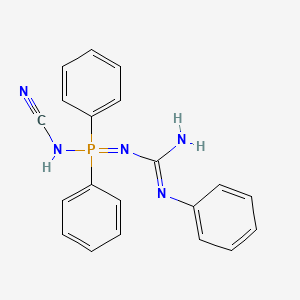
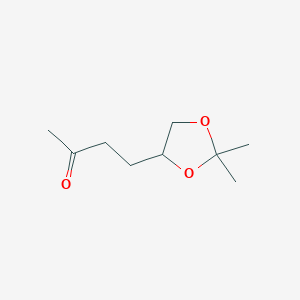
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
